propyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate
Overview
Description
Propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate is a complex organic compound characterized by its unique structure, which includes a benzylcarbamimidoyl group, a hydroxy group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the benzylcarbamimidoyl group, the introduction of the hydroxy group, and the attachment of the propoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps to monitor the reaction progress and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzylcarbamimidoyl group can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzylcarbamimidoyl group may produce a primary amine.
Scientific Research Applications
Propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The benzylcarbamimidoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and propoxy groups may also play a role in the compound’s overall activity by influencing its solubility, stability, and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(N’-Benzylcarbamimidoyl)-3,4,5-trimethoxybenzamide
- Benzyl-(N’-benzylcarbamimidoyl)azanium chloride
Uniqueness
Propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
propyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-10-22-16(20)14(17(21)23-11-4-2)15(18)19-12-13-8-6-5-7-9-13/h5-9,20H,3-4,10-12H2,1-2H3,(H2,18,19)/b16-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFLKVPIMOJFEW-PEZBUJJGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=C(C(=NCC1=CC=CC=C1)N)C(=O)OCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO/C(=C(/C(=NCC1=CC=CC=C1)N)\C(=O)OCCC)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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